Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate
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Overview
Description
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is commonly used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a chloro group, a dimethyl group, and an ester functional group, making it a valuable intermediate in the synthesis of various chemical products .
Scientific Research Applications
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information for Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate indicates that it has GHS05 and GHS07 pictograms. The signal word is “Danger”. The hazard statements include H302, H312, H314, and H332. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction proceeds via the chlorination of the acetoacetate, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides.
Hydrolysis: Products are carboxylic acids and alcohols.
Reduction: Products are alcohols or alkanes.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic and steric effects of the dimethyl groups, which can modulate the rate and selectivity of its reactions .
Comparison with Similar Compounds
Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-3-oxopropanoate: Lacks the dimethyl groups, resulting in different reactivity and steric properties.
Ethyl 2-chloro-3-oxopropanoate: Has the chloro group at a different position, leading to variations in chemical behavior.
Ethyl 3-cyano-3-oxopropanoate: Contains a cyano group instead of a chloro group, affecting its reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and the influence of the dimethyl groups on its chemical properties.
Properties
IUPAC Name |
ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMSRVZREZMYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441684 |
Source
|
Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64244-87-7 |
Source
|
Record name | Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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